Potassium 3-fluorophenyltrifluoroborate
Overview
Description
Potassium 3-fluorophenyltrifluoroborate is a chemical compound with the molecular formula C6H4BF4K . It has an average mass of 201.999 Da and a monoisotopic mass of 201.997925 Da . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Potassium 3-fluorophenyltrifluoroborate consists of a 3-fluorophenyl group attached to a trifluoroborate group . The potassium ion is associated with the trifluoroborate group .Physical And Chemical Properties Analysis
Potassium 3-fluorophenyltrifluoroborate is a solid with a melting point of 188-193 °C . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Synthesis and Material Science
Potassium 3-fluorophenyltrifluoroborate is significant in synthesis and material science. For instance, fluoroform has been utilized as a difluorocarbene source in synthesizing difluoromethoxy and difluorothiomethoxy derivatives at moderate temperatures using potassium hydroxide as a base. This method provides moderate to good yields of respective products (Thomoson & Dolbier, 2013). Additionally, potassium allyl- and crotyltrifluoroborates have demonstrated rapid reactions with aldehydes, leading to high-yield adducts with high diastereoselectivity (Batey, Thadani & Smil, 1999).
Cross-Coupling Reactions
In cross-coupling reactions, potassium aryltrifluoroborates have been used with aryl and heteroaryl chlorides under specific conditions, yielding biphenyls and other compounds without phosphine (Alacid & Nájera, 2008). These reactions are facilitated by the stability and reactivity of potassium aryltrifluoroborates.
Organoboron Chemistry
In organoboron chemistry, potassium organotrifluoroborates are highlighted for their stability and effectiveness in asymmetric 1,4-additions to enones, catalyzed by rhodium complexes. This reaction is sensitive to various parameters, producing high yields and enantioselectivities (Pucheault, Darses & Genêt, 2002).
Lewis Acidity and Ion Binding
The Lewis acidity and ion-binding properties of certain boranes and borates, including those related to potassium 3-fluorophenyltrifluoroborate, have been investigated. For example, a triarylborane with o-carborane cages displayed enhanced fluoride ion affinity (Lee et al., 2011).
Synthesis of New Compounds
Research has also focused on synthesizing new potassium fluoroborates and investigating their properties. For instance, a study detailed the synthesis of potassium polyfluoroalken-1-yltrifluoroborates and characterized them using spectroscopic techniques (Frohn & Bardin, 2001).
Safety and Hazards
Potassium 3-fluorophenyltrifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. In case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary .
Mechanism of Action
Target of Action
Potassium 3-fluorophenyltrifluoroborate, also known as Potassium trifluoro(3-fluorophenyl)borate, is a chemical compound with the molecular formula C6H4BF4K
Mode of Action
Similar boronated compounds are known to act as nucleophilic coupling reagents, reacting with aryl halides in the presence of a catalyst or under thermal conditions
Biochemical Pathways
Given its potential role as a nucleophilic coupling reagent, it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Potassium 3-fluorophenyltrifluoroborate, handling in a well-ventilated place is recommended. Protective clothing, eye protection, and face protection are advised to avoid contact with skin and eyes . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
potassium;trifluoro-(3-fluorophenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPFKHUYBDOHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635712 | |
Record name | Potassium trifluoro(3-fluorophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-fluorophenyltrifluoroborate | |
CAS RN |
267006-24-6 | |
Record name | Potassium trifluoro(3-fluorophenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 3-fluorophenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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